

# AMY-101: A Technical Overview of its In Vivo Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**AMY-101**, a third-generation compstatin analogue, is a promising therapeutic agent that acts as a potent inhibitor of the complement system. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of **AMY-101**, based on currently available data from preclinical and clinical studies. **AMY-101**'s unique mechanism of action, targeting the central component of the complement cascade, C3, positions it as a potential treatment for a variety of inflammatory and complement-mediated diseases. This document summarizes key quantitative data, details experimental methodologies where available, and provides visual representations of its mechanism and experimental workflows.

## **Mechanism of Action**

**AMY-101** is a cyclic peptide that selectively binds to complement component C3, preventing its cleavage into the pro-inflammatory fragments C3a and C3b.[1][2][3] This inhibition occurs at the central hub of the complement cascade, effectively blocking all three activation pathways: classical, lectin, and alternative.[3][4] By halting the generation of C3a and C3b, **AMY-101** prevents the downstream amplification of the inflammatory response, the formation of the membrane attack complex (MAC), and the opsonization of pathogens.[3]

## **Signaling Pathway**



The complement cascade is a complex network of proteins that plays a crucial role in the innate immune system. **AMY-101** intervenes at a critical point in this pathway.





Click to download full resolution via product page

**AMY-101** inhibits the central C3 component of the complement cascade.

## **Pharmacokinetics (PK)**

Detailed quantitative pharmacokinetic data for **AMY-101** in humans is limited in publicly available literature. However, preclinical studies in non-human primates (NHPs) and preliminary data from a Phase I clinical trial provide some insights into its PK profile.

#### **Preclinical Pharmacokinetics in Non-Human Primates**

Studies in cynomolgus monkeys have been crucial in characterizing the pharmacokinetic properties of **AMY-101** and its analogues.

| Parameter                                  | Value       | Species              | Dose and<br>Route                   | Source |
|--------------------------------------------|-------------|----------------------|-------------------------------------|--------|
| Terminal Half-life (t½)                    | ~12 hours   | Cynomolgus<br>Monkey | Single IV injection                 |        |
| Terminal Half-life<br>(t½) of Analogue     | ~44.5 hours | Non-human<br>primate | 2 mg/kg SC                          |        |
| Dosing Regimen<br>(Periodontitis<br>Model) | 4 mg/kg     | Non-human<br>primate | Daily SC for 28<br>days             | [1]    |
| Dosing Regimen<br>(Periodontitis<br>Model) | 0.1 mg/site | Non-human<br>primate | Local<br>intragingival<br>injection |        |

Note: Much of the specific quantitative PK data (Cmax, Tmax, AUC, Clearance, Volume of Distribution) for **AMY-101** is not publicly available. The table reflects the limited data found in the cited literature.

## **Clinical Pharmacokinetics in Humans**

A Phase I, first-in-human study (NCT03316521) was conducted in healthy male volunteers to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of **AMY-101**.



| Parameter                  | Finding                                          | Study<br>Population        | Dose and<br>Route                                                             | Source |
|----------------------------|--------------------------------------------------|----------------------------|-------------------------------------------------------------------------------|--------|
| Safety and<br>Tolerability | Good safety<br>profile                           | Healthy male<br>volunteers | Single Ascending Doses (0.3 mg/kg to 15 mg/kg) and Multiple Doses (IV and SC) |        |
| Supported Dosing Schedule  | Subcutaneous<br>administration<br>every 48 hours | Healthy male volunteers    | N/A                                                                           | _      |

Note: Specific pharmacokinetic parameters from this Phase I study have not been published in detail.

## Pharmacodynamics (PD)

The pharmacodynamic effects of **AMY-101** are characterized by the suppression of complement activation markers and downstream inflammatory mediators.

## **Preclinical Pharmacodynamics**

In a non-human primate model of periodontitis, **AMY-101** demonstrated significant antiinflammatory effects.

| Biomarker                               | Effect                  | Species              | Study                  | Source |
|-----------------------------------------|-------------------------|----------------------|------------------------|--------|
| RANKL/OPG<br>Ratio                      | Significantly decreased | Non-human<br>primate | Periodontitis<br>model |        |
| Pro-inflammatory<br>Cytokines           | Suppression             | Non-human<br>primate | Periodontitis<br>model | [2]    |
| Matrix<br>Metalloproteinas<br>es (MMPs) | Suppression             | Non-human<br>primate | Periodontitis<br>model | [2]    |



## **Clinical Pharmacodynamics**

Clinical trials in patients with periodontitis and severe COVID-19 have provided evidence of **AMY-101**'s pharmacodynamic activity in humans.

Periodontitis (Phase IIa, NCT03694444)

| Biomarker                        | Effect                                 | Study<br>Population               | Key Finding                                               | Source |
|----------------------------------|----------------------------------------|-----------------------------------|-----------------------------------------------------------|--------|
| Modified Gingival<br>Index (MGI) | Significant reduction (p < 0.001)      | Adults with gingival inflammation | Sustained reduction in inflammation for at least 90 days. | [3][5] |
| Bleeding on<br>Probing (BOP)     | Significant reduction (p < 0.001)      | Adults with gingival inflammation | [4][5]                                                    |        |
| MMP-8 and<br>MMP-9 in GCF        | Significant<br>reduction (p <<br>0.05) | Adults with gingival inflammation | Reduction in markers of tissue destruction.               | [3][6] |

#### Severe COVID-19 (Phase II, ITHACA Trial)

| Biomarker                   | Effect                | Study<br>Population                  | Key Finding | Source |
|-----------------------------|-----------------------|--------------------------------------|-------------|--------|
| C-reactive protein (CRP)    | Significant reduction | Patients with<br>severe COVID-<br>19 | [7][8][9]   |        |
| Ferritin                    | Significant reduction | Patients with severe COVID-          | [7][8][9]   | _      |
| Thrombin and NET generation | Restrained            | Patients with severe COVID-          | [7][8][9]   | _      |



## **Experimental Protocols**

Detailed, step-by-step experimental protocols for the clinical trials are not fully available in the public domain. However, the general methodologies can be summarized based on the published literature.

## Phase IIa Clinical Trial in Periodontitis (NCT03694444)

This study was a randomized, placebo-controlled, double-blind, split-mouth design trial.[5][6]

Methodology Overview:

- Patient Population: 32 adults with gingival inflammation.
- Study Design: Each patient's mouth was divided, with one side receiving AMY-101 and the other receiving a placebo.[5]
- Treatment Administration: 0.1 mg/site of AMY-101 or placebo was administered via intragingival injection at inflamed sites.[5][6]
- Dosing Schedule: Injections were given on days 0, 7, and 14.[5][6]
- Efficacy and Safety Assessments: Clinical indices (MGI, BOP), plaque levels, pocket depth, clinical attachment level, and gingival crevicular fluid (GCF) levels of MMPs were evaluated at days 28, 60, and 90.[5][6]





Click to download full resolution via product page

Generalized workflow of the Phase IIa clinical trial of AMY-101 in periodontitis.



## Phase II Clinical Trial in Severe COVID-19 (ITHACA)

This was a randomized, placebo-controlled trial to assess the safety and efficacy of **AMY-101** in patients with severe COVID-19 and acute respiratory distress syndrome (ARDS).[7][8][9]

Methodology Overview:

- Patient Population: Patients with severe COVID-19 (PaO2/FiO2 ≤ 300 mmHg).[8]
- Treatment Groups: Patients received either **AMY-101** (n=16) or a placebo (n=15) in addition to standard of care.[8]
- Primary Outcome: The proportion of patients free of supplemental oxygen at day 14.[8]
- Biomarker Analysis: Markers of inflammation (CRP, ferritin) and thromboinflammation (thrombin, NETs) were assessed.[7][8][9]

Note: Specific details regarding the **AMY-101** dosage, infusion rates, and bioanalytical methods for drug quantification were not provided in the referenced publications.

## Conclusion

**AMY-101** is a promising C3 complement inhibitor with a well-defined mechanism of action. Preclinical and clinical studies have demonstrated its potential to modulate the inflammatory response in diseases such as periodontitis and severe COVID-19. While the available data provides a good qualitative understanding of its pharmacokinetics and pharmacodynamics, there is a notable lack of detailed, quantitative information in the public domain. Further publication of data from completed and ongoing studies will be crucial for a more comprehensive understanding of **AMY-101**'s clinical pharmacology and for guiding its future development. Researchers and drug development professionals are encouraged to consult the primary literature and clinical trial registries for the most up-to-date information.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. AMY-101 as complement C3 inhibitor for periodontitis therapy: mechanisms, efficacy, and clinical translation PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | AMY-101 as complement C3 inhibitor for periodontitis therapy: mechanisms, efficacy, and clinical translation [frontiersin.org]
- 3. JCI Phase IIa clinical trial of complement C3 inhibitor AMY-101 in adults with periodontal inflammation [jci.org]
- 4. The new C3 inhibitor AMY-101 has a strong effect: eliminate inflammation in 3 weeks Knowledge Hefei Home Sunshine Pharmaceutical Technology Co., Ltd [hsppharma.com]
- 5. amyndas.com [amyndas.com]
- 6. Phase IIa clinical trial of complement C3 inhibitor AMY-101 in adults with periodontal inflammation PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Complement C3 inhibition in severe COVID-19 using compstatin AMY-101 | Semantic Scholar [semanticscholar.org]
- 8. Complement C3 inhibition in severe COVID-19 using compstatin AMY-101 PMC [pmc.ncbi.nlm.nih.gov]
- 9. amyndas.com [amyndas.com]
- To cite this document: BenchChem. [AMY-101: A Technical Overview of its In Vivo Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605503#pharmacokinetics-and-pharmacodynamics-of-amy-101-in-vivo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com